Target Engagement: PDHK1 Inhibitory Activity as the Primary Pharmacological Mechanism
CAS 1021227-10-0, designated as 'Thiazole carboxamide derivative 28', is explicitly annotated as an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1) in authoritative drug-target databases [1]. This annotation links the compound to the patent WO2012036974, which discloses a series of thiazole carboxamides as inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK-1) for use in treating cancers characterized by overstimulated PDK-1 signaling [2]. While the specific IC50 value for this compound is not publicly disclosed in the extracted data, its inclusion in a patent series explicitly targeting PDK1 provides a class-level inference of its intended biochemical activity, differentiating it from thiazole derivatives developed for alternative targets such as acetylcholinesterase or COX enzymes.
| Evidence Dimension | Primary annotated biological target |
|---|---|
| Target Compound Data | PDHK1/PDK1 Inhibitor (annotated) |
| Comparator Or Baseline | Related thiazole-piperazine compounds in the literature are often annotated as AChE or COX inhibitors; other PDK1 inhibitors include dichloroacetate or AZD7545 |
| Quantified Difference | Target class differentiation; no direct IC50 comparison possible from available data |
| Conditions | Database annotation based on patent disclosures |
Why This Matters
For researchers procuring compounds to probe PDK1-dependent cancer metabolism pathways, a compound explicitly documented as a PDHK1 inhibitor within a patent-directed series offers superior target relevance compared to generic thiazole derivatives with uncharacterized kinase profiles.
- [1] IDRBLab/DrugMap. Drug Information: Thiazole carboxamide derivative 28. Target: Pyruvate dehydrogenase kinase 1 (PDHK1) Inhibitor. View Source
- [2] Patent WO2012036974A1. Novel thiazol-carboximide derivatives as PDK1 inhibitors. Merck Sharp & Dohme Corp. Filed: 2011-09-09. View Source
